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Compound of Interest

Compound Name: Asp-Tyr
CAS No.: 22840-03-5
Cat. No.: B1582757
Get Quote

Executive Summary

This guide provides a technical comparative analysis of Aspartyl-Tyrosine (Asp-Tyr) against
key structural isomers (Tyr-Asp) and functional analogs (Carnosine). While often viewed merely
as a degradation product or synthetic intermediate, Asp-Tyr exhibits distinct physicochemical
behaviors governed by its zwitterionic nature and specific side-chain interactions.

Key Findings:

e Sequence Isomerism is Critical: Despite identical molecular weights, Asp-Tyr and Tyr-Asp
display divergent biological activities. Tyr-Asp acts as a specific metabolic regulator (GAPDH
inhibitor) in stress signaling, whereas Asp-Tyr functions primarily through direct radical
scavenging and metal chelation.

 Stability Profile: Asp-Tyr is susceptible to succinimide formation (isomerization to iso-Asp)
under physiological conditions, a degradation pathway distinct from the enzymatic hydrolysis
seen in hydrophobic dipeptides.
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» Analytical Advantage: The presence of the Tyrosine chromophore allows for high-sensitivity

dual-wavelength detection (280 nm / 214 nm), simplifying stability profiling compared to non-

aromatic dipeptides like Carnosine.

Part 1: Physicochemical Comparative Analysis

The functional utility of a dipeptide is dictated by its electronic environment and solution

behavior. We compare Asp-Tyr with its inverse sequence (Tyr-Asp) and the standard

antioxidant dipeptide, Carnosine (B-Ala-His).

ble 1: C ive Physicochemical Profile[1][2]

Carnosine (B-Ala-

Feature Asp-Tyr (DY) Tyr-Asp (YD) His)
IS
Molecular Weight 296.28 Da 296.28 Da 226.23 Da
Isoelectric Paoint (pl) ~3.8 (Acidic) ~3.8 (Acidic) ~7.6 (Basic/Neutral)
. High : :
Solubility (Water) High High (>100 mg/mL)

(Polar/Zwitterionic)

Dominant Charge (pH
7.4)

Net Negative (-1 to -2)

Net Negative (-1 to -2)

Near Neutral / Positive

Key Functional Group

Phenol (Tyr) +

-Carboxyl (Asp)

Phenol (Tyr) +

-Carboxyl (Asp)

Imidazole (His)

Primary Stability Risk

Succinimide
Formation (Asp

isomerization)

N-terminal

degradation

Peptidase
(Carnosinase)

hydrolysis

UV Absorption

275-280 nm (Tyr)

275-280 nm (Tyr)

< 220 nm (Peptide
bond only)

Mechanistic Insight: The "Sequence Effect"

Although Asp-Tyr and Tyr-Asp share the same atoms, their biological "fingerprint" differs due to

the spatial arrangement of the N-terminal amine relative to the side chains.
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o Asp-Tyr: The N-terminal Aspartate positions a free amine (

) adjacent to a carboxylate side chain. This proximity facilitates metal chelation (

) but also increases the risk of intramolecular cyclization to form a succinimide intermediate,
leading to backbone degradation.

o Tyr-Asp: Placing Tyrosine at the N-terminus exposes the phenolic hydroxyl group more
directly to solvent, potentially altering its Highest Occupied Molecular Orbital (HOMO)
energy. Quantum chemical studies suggest Tyr-Asp-containing peptides may have higher
HOMO energy, theoretically making them superior electron donors (antioxidants) in specific
steric environments compared to Asp-Tyr sequences.

Part 2: Biological Performance & Functional

Applications
Antioxidant Capacity: Scavenging vs. Chelation

Asp-Tyr utilizes a dual-mechanism approach to mitigate oxidative stress, distinct from the
Imidazole-based buffering of Carnosine.

o Radical Scavenging: The phenolic ring of Tyrosine acts as a hydrogen donor to neutralize
Reactive Oxygen Species (ROS) like peroxyl radicals.

o Metal Chelation: The Aspartate residue provides carboxylate ligands that sequester transition
metals (Fe, Cu), preventing them from catalyzing the Fenton reaction (production of hydroxyl
radicals).

Comparison:
o Asp-Tyr: Superior in metal-catalyzed oxidation models due to Asp chelation.

o Carnosine: Superior in buffering intracellular pH (lactic acid accumulation) and scavenging
reactive aldehydes (anti-glycation).

Enzymatic Stability & Metabolism
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Researchers developing peptide drugs must account for differential enzymatic susceptibility.

o Pepsin Sensitivity: Pepsin cleaves preferentially at the C-terminus of hydrophobic/aromatic
residues (Phe, Tyr, Trp). Asp-Tyr is a direct substrate.

o Metabolic Signaling (Tyr-Asp Specificity): The isomer Tyr-Asp has been identified as a
"signaling metabolite" that inhibits Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in
plants, redirecting flux toward the Pentose Phosphate Pathway to generate NADPH
(reducing power). Asp-Tyr does not exhibit this specific inhibitory constant (

), highlighting the necessity of sequence verification.

Part 3: Experimental Protocols

Protocol A: High-Resolution Stability Profiling via RP-
HPLC

Objective: To quantify Asp-Tyr degradation and separate it from its isomer or succinimide
byproducts.

Reagents:

» Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water (Maintains Asp protonation
for retention).

» Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

e Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 um patrticle size). Note: A "Polar-
Embedded" C18 is recommended for better retention of the hydrophilic Asp moiety.

Workflow:

o Sample Prep: Dissolve Asp-Tyr standard to 1 mg/mL in Mobile Phase A. Filter through 0.22
um PVDF membrane.

o Equilibration: Flow rate 1.0 mL/min, 95% A/ 5% B for 10 mins.

e Gradient Method:
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o 0-2 min: Isocratic 5% B (Load)
o 2-20 min: Linear gradient 5%

30% B (Shallow gradient is critical for resolving isomers).
o 20-25 min: Wash 95% B.

e Detection:
o Channel 1 (214 nm): Detects peptide bonds (Universal).

o Channel 2 (280 nm): Detects Tyrosine side chain (Specific). Loss of 280nm signal relative
to 214nm indicates cleavage of the Tyr residue.

Protocol B: Enzymatic Resistance Assay (Pepsin)

Objective: To determine half-life (

) of Asp-Tyr under simulated gastric conditions.

o Reaction Buffer: Simulated Gastric Fluid (SGF) - 0.2% (w/v) NaCl, pH adjusted to 1.2 with
HCI.

e Enzyme Prep: Dissolve Porcine Pepsin (Sigma) to 3.2 mg/mL in SGF.
* Incubation:

o Mix 100 pL Asp-Tyr (10 mM) with 900 pL SGF (with Pepsin).

o Incubate at 37°C in a shaking water bath.
e Sampling:

o Att=0,5, 15, 30, 60 min, remove 100 pL aliquots.

o Quench: Immediately add 20 pL of 1.0 M NaOH (raises pH > 8.0, irreversibly inactivating
Pepsin).
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e Analysis: Inject quenched samples into HPLC (Protocol A). Plot Peak Area vs. Time to
calculate

Part 4: Visualization of Sighaling & Logic
Diagram 1: Structural Isomerism & Functional
Divergence

This diagram illustrates how the sequence order (Asp-Tyr vs. Tyr-Asp) dictates the biological
pathway: Metabolic Regulation vs. Direct Antioxidant Scavenging.
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Caption: Divergent biological pathways of sequence isomers. Asp-Tyr favors direct chemical
scavenging, while Tyr-Asp engages specific enzymatic regulation.

Diagram 2: Stability Analysis Workflow

A logical flow for determining the stability mechanism of Asp-Tyr samples.
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Caption: Decision tree for distinguishing between enzymatic hydrolysis and chemical
iIsomerization (succinimide formation) using HPLC-UV ratios.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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